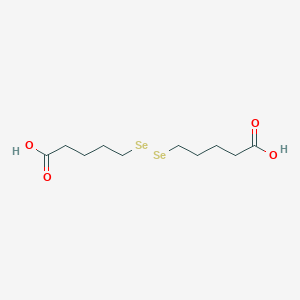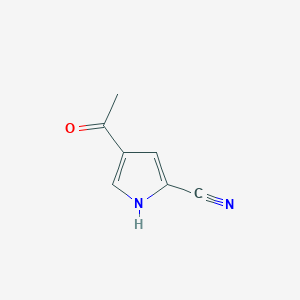![molecular formula C8H8N2 B102550 Bicyclo[3.1.0]hexane-6,6-dicarbonitrile CAS No. 16668-39-6](/img/structure/B102550.png)
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile, also known as norbornene-2,3-dicarbonitrile, is a chemical compound with the molecular formula C8H6N2. It is a colorless crystalline solid that is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hexane-6,6-dicarbonitrile is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new chemical bonds. Its rigid, bicyclic structure makes it a useful building block for the synthesis of complex organic molecules.
Effets Biochimiques Et Physiologiques
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any significant toxic effects and is generally considered to be safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of bicyclo[3.1.0]hexane-6,6-dicarbonitrile is its versatility in organic synthesis. It can be used as a building block for a wide range of organic compounds, making it a valuable tool for synthetic chemists. However, its rigid structure can also limit its usefulness in certain applications, and it may not be suitable for all chemical reactions.
Orientations Futures
There are many potential future directions for research involving bicyclo[3.1.0]hexane-6,6-dicarbonitrile. One area of interest is the development of new materials, such as polymers and composites, using this compound as a building block. Another area of research is the study of chemical reactions involving bicyclo[3.1.0]hexane-6,6-dicarbonitrile, with the goal of understanding its mechanism of action and potential applications. Finally, there is potential for the development of new pharmaceuticals and agrochemicals using this compound as a starting point for synthesis.
Méthodes De Synthèse
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile can be synthesized by the reaction of norbornadiene with sodium cyanide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including the formation of a palladium complex, the addition of cyanide to the norbornadiene, and the elimination of hydrogen gas. This method is widely used in the laboratory and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of polymers. Its unique chemical properties make it a valuable tool in the development of new materials and the study of chemical reactions.
Propriétés
Numéro CAS |
16668-39-6 |
|---|---|
Nom du produit |
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2/c9-4-8(5-10)6-2-1-3-7(6)8/h6-7H,1-3H2 |
Clé InChI |
JPMLIGKEXBKLLX-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)C2(C#N)C#N |
SMILES canonique |
C1CC2C(C1)C2(C#N)C#N |
Synonymes |
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)





